molecular formula C14H12O6 B7842983 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid

Cat. No.: B7842983
M. Wt: 276.24 g/mol
InChI Key: JATGRPKCQALELF-UHFFFAOYSA-N
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Description

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a furan ring substituted with a formyl group and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid typically involves the oxidation of precursor compounds such as 5-hydroxymethylfurfural. This process can be catalyzed by non-metallic catalysts like polyaniline supported on carbon paper, which provides a high selectivity for the desired product . The reaction conditions often include alkaline media and moderate temperatures to optimize yield.

Industrial Production Methods

Industrial production methods for this compound may involve catalytic strategies that utilize protective chemistry to enhance yield and selectivity. For instance, protecting the reactive formyl group during the synthesis can prevent degradation and premature oxidation, leading to higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include various furan derivatives, which can be used as intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl and carboxylic acid groups play crucial roles in its reactivity, enabling it to participate in a range of chemical reactions. These interactions can lead to the formation of stable complexes with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(5-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-18-11-4-2-9(7-15)6-13(11)19-8-10-3-5-12(20-10)14(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATGRPKCQALELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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